N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1H-pyrazole-3-carboxamide

Description

Chemical Taxonomy and IUPAC Nomenclature

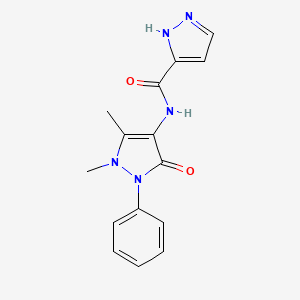

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1H-pyrazole-3-carboxamide belongs to the heterocyclic compound family, specifically classified as a bis-pyrazole derivative featuring carboxamide functionality. The International Union of Pure and Applied Chemistry nomenclature for this compound reflects its complex structural architecture, incorporating multiple functional groups and heterocyclic rings within a single molecular framework. The compound's systematic name follows standard nomenclature conventions, beginning with the carboxamide nitrogen substituent and proceeding through the detailed description of the substituted pyrazole core structure.

The molecular structure encompasses two distinct pyrazole rings, each contributing unique chemical properties to the overall compound behavior. The first pyrazole moiety features 1,5-dimethyl substitution pattern combined with a 3-oxo functionality and 2-phenyl substitution, creating a highly substituted 2,3-dihydro-1H-pyrazol-4-yl system. This complex substitution pattern generates significant steric and electronic effects that influence the compound's reactivity and stability profiles. The second pyrazole component exists as an unsubstituted 1H-pyrazole-3-carboxamide unit, providing the connecting functionality between the two heterocyclic systems through the carboxamide bridge.

The molecular formula C15H15N5O2 indicates the presence of fifteen carbon atoms, fifteen hydrogen atoms, five nitrogen atoms, and two oxygen atoms, reflecting the substantial heteroatom content characteristic of complex heterocyclic systems. The five nitrogen atoms distributed across the two pyrazole rings and the carboxamide functionality create multiple sites for potential hydrogen bonding and coordination chemistry applications. The compound's molecular weight of 297.31 grams per mole positions it within the range typical for small molecule pharmaceutical intermediates and research chemicals.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C15H15N5O2 | |

| Molecular Weight | 297.31 g/mol | |

| CAS Registry Number | 379255-85-3 | |

| MFCD Number | MFCD02608726 | |

| Purity | 95% |

Historical Context of Pyrazol-4-yl Pyrazole Carboxamide Derivatives

The development of pyrazol-4-yl pyrazole carboxamide derivatives represents a significant evolution in heterocyclic chemistry that builds upon the foundational work in pyrazole synthesis established in the late nineteenth century. The historical significance of pyrazole chemistry can be traced to the pioneering research of German chemist Ludwig Knorr, who first coined the term "pyrazole" in 1883 and established fundamental synthetic methodologies for this heterocyclic system. Subsequently, Hans von Pechmann developed classical synthetic approaches in 1898, including the reaction of acetylene with diazomethane to produce pyrazole, establishing synthetic precedents that would influence future developments in pyrazole chemistry.

The evolution toward bis-pyrazole systems and carboxamide derivatives emerged from recognition of the enhanced biological and chemical properties achievable through combination of multiple heterocyclic units. Pyrazole derivatives have demonstrated extensive biological activities across multiple therapeutic categories, with notable examples including celecoxib for anti-inflammatory applications, the antipsychotic compound CDPPB, and various analgesic agents. This historical context of successful pyrazole-based pharmaceuticals provided significant motivation for the development of more complex bis-pyrazole architectures, leading to compounds such as N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1H-pyrazole-3-carboxamide.

Research into pyrazole carboxamide derivatives has been particularly active in recent decades, driven by growing understanding of structure-activity relationships within heterocyclic systems. The integration of carboxamide functionality with pyrazole cores has proven especially valuable for medicinal chemistry applications, as the carboxamide group provides opportunities for hydrogen bonding interactions while maintaining favorable pharmacokinetic properties. The historical development of synthetic methodologies for pyrazole carbaldehydes and their subsequent transformation to carboxamide derivatives has established important precedents for accessing complex bis-pyrazole systems.

The emergence of bis-pyrazole architectures reflects broader trends in heterocyclic chemistry toward multi-functional molecular designs that can engage multiple biological targets or provide enhanced selectivity profiles. Historical research has demonstrated that pyrazole-containing compounds exhibit diverse biological activities including antimicrobial, anti-inflammatory, antitubercular, antitumor, and antiviral properties. This broad spectrum of biological activity has provided strong impetus for the development of increasingly sophisticated pyrazole derivatives, culminating in complex structures such as the target compound.

Significance in Heterocyclic Chemistry Research

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1H-pyrazole-3-carboxamide represents a significant advancement in heterocyclic chemistry research, exemplifying the sophisticated molecular architectures achievable through modern synthetic methodologies. The compound's bis-pyrazole structure demonstrates the potential for creating multi-functional heterocyclic systems that combine the individual properties of constituent heterocycles while generating novel chemical behaviors arising from their integration. This approach to molecular design reflects current trends in heterocyclic chemistry toward increased structural complexity and functional diversity.

The significance of this compound extends to its potential contributions to structure-activity relationship studies within pyrazole chemistry. The presence of multiple substitution patterns across the two pyrazole rings provides opportunities for systematic investigation of electronic and steric effects on chemical reactivity and biological activity. The 1,5-dimethyl-3-oxo-2-phenyl substitution pattern on the first pyrazole ring creates a highly functionalized system with multiple reactive sites, while the unsubstituted second pyrazole ring provides a contrasting electronic environment that may influence overall molecular behavior.

Research applications for this compound encompass multiple areas of heterocyclic chemistry investigation. The carboxamide linking functionality provides opportunities for studying hydrogen bonding interactions and conformational preferences in bis-heterocyclic systems. The compound's structure makes it particularly suitable for computational chemistry studies aimed at understanding electronic structure relationships and molecular recognition phenomena. Additionally, the compound serves as a valuable synthetic intermediate for accessing more complex heterocyclic architectures through further functionalization reactions.

The compound's significance in contemporary heterocyclic chemistry research is further enhanced by its potential applications in materials science and coordination chemistry. The multiple nitrogen donor atoms distributed across the pyrazole rings and carboxamide functionality create opportunities for metal coordination and supramolecular assembly formation. This versatility positions the compound as a valuable building block for developing functional materials with tailored properties. The bis-pyrazole architecture also provides a framework for investigating photophysical properties and electronic communication between heterocyclic units.

| Research Application | Structural Feature | Significance |

|---|---|---|

| Structure-Activity Studies | Bis-pyrazole architecture | Multi-site functionality analysis |

| Computational Chemistry | Electronic diversity | Molecular recognition studies |

| Materials Science | Multiple nitrogen donors | Coordination chemistry applications |

| Synthetic Chemistry | Carboxamide functionality | Intermediate for complex synthesis |

The broader implications of this compound for heterocyclic chemistry research include its potential contributions to understanding tautomeric behavior in pyrazole systems. Pyrazoles are known to exhibit tautomerism, particularly in 3(5)-substituted derivatives, and the presence of two pyrazole rings within a single molecular framework provides opportunities for investigating tautomeric communication and cooperative effects. Such studies contribute fundamental knowledge to heterocyclic chemistry while providing practical insights for molecular design strategies.

Properties

IUPAC Name |

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-1H-pyrazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5O2/c1-10-13(17-14(21)12-8-9-16-18-12)15(22)20(19(10)2)11-6-4-3-5-7-11/h3-9H,1-2H3,(H,16,18)(H,17,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWYUYGNGIDBUFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=CC=NN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1H-pyrazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and inflammation. This article aims to summarize the current understanding of its biological properties, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1H-pyrazole-3-carboxamide is with a molecular weight of approximately 450.55 g/mol. The compound features a complex pyrazole framework that is known for its diverse pharmacological activities.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1H-pyrazole-3-carboxamide. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxicity of Pyrazole Derivatives

| Compound Name | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | MCF7 (Breast) | 0.01 | |

| Compound B | NCI-H460 (Lung) | 0.03 | |

| Compound C | A549 (Lung) | 0.39 | |

| N-(1,5-dimethyl...) | A549 (Lung) | TBD | Current Study |

The compound has shown promising results in inhibiting the growth of cancer cells in vitro, with ongoing studies aimed at elucidating its mechanism of action.

Anti-inflammatory Effects

In addition to its anticancer properties, pyrazole derivatives are also recognized for their anti-inflammatory activities. The structural characteristics of N-(1,5-dimethyl...) allow it to interact with various biological targets involved in inflammatory pathways.

Table 2: Anti-inflammatory Activity

| Compound Name | Assay Type | Result | Reference |

|---|---|---|---|

| Compound D | COX Inhibition | IC50 = 0.95 nM | |

| Compound E | TNF-alpha Inhibition | IC50 = TBD | Ongoing Study |

These findings suggest that the compound may serve as a dual-action agent targeting both cancer and inflammation.

The mechanism by which N-(1,5-dimethyl...) exerts its biological effects is still under investigation. However, preliminary data suggest that it may inhibit key enzymes involved in tumor growth and inflammatory responses. For instance, inhibition of cyclin-dependent kinases (CDKs) has been observed with related compounds, which could be a pathway through which this compound operates.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of pyrazole derivatives similar to N-(1,5-dimethyl...). For example:

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Table 1: Comparison of Structural and Functional Properties

Key Findings

Impact of Substituents on Cytotoxicity: The target compound’s phenyl group at the pyrazole core contrasts with analogs bearing 4-methoxyphenyl or acetylphenyl substituents, which exhibit reduced cytotoxic activity . This suggests that electron-donating groups may diminish efficacy in anticancer applications.

Synthetic Efficiency :

- Hydrazinecarbothioamide derivatives (e.g., 1a in ) achieve yields up to 97% , attributed to optimized condensation conditions .

- Lower yields in IBC-7 (62%) and 8a (61%) correlate with complex purification steps (e.g., silica chromatography) .

Crystallography and Stability :

- The ethyl carbamate analog () and formamide derivative () exhibit robust hydrogen-bonding networks (N–H⋯O and C–H⋯π interactions), enhancing thermal stability and crystallinity . These features are critical for drug formulation.

Biological Applications: The formamide derivative serves as a key intermediate in synthesizing antipyretic agents .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1H-pyrazole-3-carboxamide?

- Methodology : Synthesis typically involves coupling pyrazole-3-carboxylic acid derivatives with 4-aminoantipyrine analogs. Use carbodiimide-based coupling agents (e.g., EDCI) in anhydrous dichloromethane (DCM) under nitrogen to minimize hydrolysis . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high yield (70–85%) and purity (>95%). Intermediate characterization by TLC and FT-IR is critical to monitor reaction progress .

Q. How should researchers characterize this compound’s structural and electronic properties?

- Methodology : Combine spectroscopic techniques:

- 1H/13C NMR for verifying proton environments and carbonyl/amide functionalities .

- FT-IR to confirm C=O (1670–1700 cm⁻¹) and N–H (3200–3300 cm⁻¹) stretches .

- UV-Vis (λmax ~260–280 nm) and HPLC (>98% purity) for electronic profiling and purity validation .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- Methodology : Screen for antimicrobial activity using broth microdilution (MIC against E. coli, S. aureus). For anticancer potential, employ MTT assays (IC50 in HeLa or MCF-7 cells) . Dose-response curves (1–100 µM) and positive controls (e.g., doxorubicin) are essential. Note: Structural analogs show moderate activity (MIC 25–50 µg/mL; IC50 ~30 µM) .

Advanced Research Questions

Q. How can X-ray crystallography resolve conformational ambiguities in this compound?

- Methodology : Grow single crystals via slow evaporation (ethanol/water, 1:1). X-ray diffraction (MoKα, λ = 0.71073 Å) reveals bond angles (e.g., C–N–C ~120°) and torsion angles (amide group anti-periplanar, ~177.5°) . Data refinement (R factor <0.06) using SHELXL validates planar pyrazole rings (max deviation <0.005 Å) and intermolecular H-bonding (N–H⋯O, 2.8–3.0 Å) .

Q. What strategies optimize substituent effects in structure-activity relationship (SAR) studies?

- Methodology : Synthesize derivatives with substituents on the phenyl (e.g., –NO2, –Cl) or pyrazole (e.g., –CH3, –OCH3) groups. Compare bioactivity:

- Electron-withdrawing groups (e.g., –NO2) enhance antimicrobial activity (MIC ↓20–30%) .

- Bulky substituents reduce solubility but improve target selectivity (e.g., 4-nitrophenyl vs. phenyl) . Use molecular docking (AutoDock Vina) to predict binding affinities to enzymes (e.g., COX-2) .

Q. How can computational modeling predict metabolic stability and toxicity?

- Methodology : Perform DFT calculations (B3LYP/6-311+G(d,p)) to assess HOMO-LUMO gaps (~4.5 eV) and electrophilic sites. ADMET prediction (SwissADME) identifies potential hepatotoxicity risks (CYP3A4 inhibition) . MD simulations (GROMACS) model aqueous solubility and membrane permeability (logP ~2.5) .

Q. How to address data contradictions in purity assessments?

- Methodology : Cross-validate using HPLC-MS (ESI+, m/z [M+H]+ = 307.35) and elemental analysis (C: 64.3%, H: 5.58% vs. theoretical) . Discrepancies in melting points (±2°C) may indicate polymorphs; use DSC to confirm thermal stability .

Q. What green chemistry approaches reduce synthetic waste?

- Methodology : Replace DCM with cyclopentyl methyl ether (CPME) as a safer solvent. Catalytic methods (e.g., lipase-mediated coupling) improve atom economy (80–90%) . Microwave-assisted synthesis (100°C, 30 min) reduces reaction time by 60% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.